molecular formula C15H14O4 B1299984 Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate CAS No. 76322-09-3

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate

Cat. No.: B1299984
CAS No.: 76322-09-3
M. Wt: 258.27 g/mol
InChI Key: SZSNBKWESSADJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate typically involves the reaction of 1-formyl-2-naphthol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions

Chemical Reactions Analysis

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate involves its interaction with various molecular targets, including enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. This interaction is crucial in studies related to enzyme inhibition and protein function .

Comparison with Similar Compounds

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate can be compared with other similar compounds such as:

    Ethyl 2-[(1-formyl-1-naphthyl)oxy]acetate: Similar in structure but with different positional isomers.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[(1-acetyl-2-naphthyl)oxy]acetate: Similar but with an acetyl group instead of a formyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the naphthalene ring.

Properties

IUPAC Name

ethyl 2-(1-formylnaphthalen-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-18-15(17)10-19-14-8-7-11-5-3-4-6-12(11)13(14)9-16/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNBKWESSADJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353318
Record name Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76322-09-3
Record name Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76322-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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